2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid
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Overview
Description
2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid typically involves the following steps:
Formation of the trifluoromethylphenyl intermediate:
Coupling with nicotinic acid: The trifluoromethylphenyl intermediate is then coupled with a nicotinic acid derivative under conditions that facilitate the formation of the desired product.
Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as vapor-phase reactions and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of 2-hydroxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid.
Reduction: Formation of 2-methoxy-6-(3-(trifluoromethyl)phenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid
- 2-Methoxy-6-(2-(trifluoromethyl)phenyl)nicotinic acid
- 2-Methoxy-6-(3-(difluoromethyl)phenyl)nicotinic acid
Uniqueness
2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
2-methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-21-12-10(13(19)20)5-6-11(18-12)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGQYUUBEQQEKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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